ABP688

Receptor Binding Affinity In Vitro Pharmacology Radioligand Binding

ABP688 is the definitive mGluR5 antagonist for translational PET imaging. Unlike predecessor ligands MPEP/MTEP—which failed as tracers due to high non-specific binding and poor brain kinetics—ABP688 was rationally designed for superior specificity, optimal lipophilicity, and robust CNS penetration. Its [¹¹C]ABP688 form is validated for Phase 0/I receptor occupancy studies with confirmed specificity via in vivo MPEP blockade. Unlabeled ABP688 serves as the essential reference standard for radiosynthesis QC, while [³H]ABP688 enables autoradiographic mapping. Accelerate CNS drug development with this proven pharmacodynamic biomarker.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 924298-51-1
Cat. No. B1664298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABP688
CAS924298-51-1
Synonyms3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime
3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime
ABP 688
ABP-688
ABP688
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
InChIInChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-
InChIKeyCNNZLFXCUQLKOB-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABP688 (CAS 924298-51-1): A High-Affinity, Selective mGluR5 Antagonist PET Tracer for Clinical Neuroimaging Procurement


ABP688 (3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-methyl-oxime) is a non-competitive, high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. It is characterized by its nanomolar binding affinity (Ki = 1.7–3.5 nM) and functional antagonism (IC50 = 2.3 nM) at the human receptor [2]. A defining and differentiating feature is its established and validated use, in its ¹¹C-radiolabeled form ([¹¹C]ABP688), as a positron emission tomography (PET) tracer for the in vivo quantification of mGluR5 density and drug occupancy in the human brain [3].

Why ABP688 Cannot Be Substituted by Generic mGluR5 Antagonists for In Vivo PET Imaging


While the mGluR5 class contains several high-affinity antagonists (e.g., MPEP, MTEP), their development as successful PET tracers has largely failed due to unfavorable in vivo characteristics such as high non-specific binding or poor brain pharmacokinetics [1]. In contrast, ABP688 was rationally designed to overcome these limitations, achieving a unique combination of high specific binding, favorable lipophilicity, and robust brain penetration that is essential for generating quantifiable PET signals [2]. Crucially, radiolabeled [¹¹C]ABP688 demonstrates high specificity for the mGluR5 allosteric site, as evidenced by robust in vivo blockade with MPEP, confirming its utility for accurate receptor quantification where other ligands have fallen short [3].

Quantitative Differentiation of ABP688: Head-to-Head Evidence for Scientific Selection


Superior Affinity for Human mGluR5 vs. Prototypical Antagonist MPEP

ABP688 demonstrates a significantly higher binding affinity for the human mGluR5 receptor compared to the prototypical mGluR5 antagonist MPEP. The original characterization study reports a Ki of 1.7 nM for ABP688 at human mGluR5 [1]. In contrast, the same study reports a Ki of 24 nM for MPEP under comparable conditions [2]. This 14-fold difference in affinity is a primary driver of ABP688's superior signal-to-noise ratio as a PET tracer.

Receptor Binding Affinity In Vitro Pharmacology Radioligand Binding

Validated In Vivo Specificity via Pharmacological Blockade with MPEP

The specificity of [¹¹C]ABP688 binding to mGluR5 in vivo is rigorously validated through competition with the antagonist MPEP. In rat PET studies, pre-treatment with MPEP caused a marked, dose-dependent reduction in [¹¹C]ABP688 binding in mGluR5-rich brain regions, confirming that the PET signal reflects specific receptor binding [1]. This provides a quantitative baseline for interpreting drug occupancy studies, a feature not available for many other mGluR5 ligands.

In Vivo PET Imaging Receptor Occupancy Tracer Validation

Quantified Test-Retest Reproducibility in Human Brain PET Studies

For longitudinal studies or clinical trials, the reproducibility of a PET tracer's binding potential (BPND) is critical. A dedicated test-retest study in healthy human volunteers found that [¹¹C]ABP688 BPND estimates show moderate variability, with reliability being fair in cortical and striatal regions [1]. Variability in BPND values ranged from 11% to 21% across brain regions, with the highest variability observed in limbic structures like the hippocampus and amygdala [2]. This quantifies the expected within-subject variability, which is essential for powering studies and interpreting changes in patient populations.

Clinical Neuroimaging PET Tracer Validation Test-Retest Reliability

Broad Selectivity Profile Minimizes Off-Target Binding in the CNS

ABP688 was screened against a broad panel of 81 CNS-relevant targets, including other GPCRs, ion channels, and transporters. At a concentration of 10 µM, ABP688 showed no significant inhibition (defined as >50% inhibition of radioligand binding) for any target other than mGluR5 [1]. This comprehensive selectivity profiling provides a higher degree of confidence that the in vivo PET signal is exclusively derived from mGluR5 binding, a key advantage over less well-characterized ligands.

Selectivity Off-Target Effects CNS Pharmacology

Procurement-Driven Application Scenarios for ABP688 in Neuroimaging and CNS Drug Development


Quantifying Target Engagement and Receptor Occupancy in CNS Drug Trials

Procure [¹¹C]ABP688 for use as a PET tracer in Phase 0/I clinical trials to measure the extent and duration of mGluR5 receptor occupancy by novel therapeutic candidates [1]. The tracer's validated specificity and high affinity, confirmed by MPEP blockade [2], provide a robust pharmacodynamic biomarker. This allows for accurate determination of the relationship between drug dose, plasma concentration, and central target engagement, thereby de-risking and accelerating clinical development by guiding optimal dose selection for Phase II trials [3].

Investigating mGluR5 Density Alterations as a Biomarker in Neuropsychiatric Disorders

Utilize ABP688 to manufacture [¹¹C]ABP688 for clinical research studies aiming to quantify changes in mGluR5 receptor availability in patient populations. The tracer has a proven track record of detecting significant group-level differences in mGluR5 density, such as the reported reduction in the prefrontal cortex, cingulate, insula, thalamus, and hippocampus of individuals with major depressive disorder compared to healthy controls [4]. The established test-retest variability metrics [5] provide the necessary statistical framework to power these cross-sectional and longitudinal clinical studies.

Validating Preclinical mGluR5 PET Imaging and Autoradiography Protocols

Procure unlabeled ABP688 (as a reference standard) and [³H]ABP688 for use in preclinical research. The high specific activity of the tritiated form allows for precise autoradiographic mapping of mGluR5 distribution in rodent and primate brain tissue, while the unlabeled compound is essential for defining non-specific binding and validating new PET tracer synthesis and quality control protocols [1]. The compound's well-characterized in vitro and in vivo pharmacology serves as a reliable benchmark for translational neuroscience studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABP688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.